molecular formula C20H20N6 B3761805 N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine

Cat. No.: B3761805
M. Wt: 344.4 g/mol
InChI Key: KEPYIEDVPOWURH-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine is a complex organic compound that features a unique combination of pyrazole, naphthalene, and triazine moieties

Properties

IUPAC Name

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-25(10-9-15-12-22-26(2)14-15)20-23-19(13-21-24-20)18-8-7-16-5-3-4-6-17(16)11-18/h3-8,11-14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPYIEDVPOWURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C2=NC(=CN=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.

    Attachment of the ethyl group: The pyrazole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl group.

    Formation of the triazine ring: The naphthalene derivative is reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Final coupling: The pyrazole and triazine intermediates are coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-Methylpyrazole
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine is unique due to its combination of pyrazole, naphthalene, and triazine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine
Reactant of Route 2
N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-naphthalen-2-yl-1,2,4-triazin-3-amine

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